5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution Reactions: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the thiadiazole intermediate with 2-chloro-4-(4-fluoro-phenoxy)benzene in the presence of a base such as potassium carbonate.
Amination: The final step involves the introduction of the amine group at the 2-position of the thiadiazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or halogen substituents, converting them to amines or dehalogenated products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often used in nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dehalogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer applications, it could interfere with cell division processes, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
- Flumiclorac-pentyl
Uniqueness
Compared to similar compounds, 5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these substituents with the thiadiazole ring enhances its potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
5-[2-chloro-4-(4-fluorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3OS/c15-12-7-10(20-9-3-1-8(16)2-4-9)5-6-11(12)13-18-19-14(17)21-13/h1-7H,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPRXACTVDNXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=NN=C(S3)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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